molecular formula C11H11ClN2O4S2 B2954844 ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate CAS No. 899977-14-1

ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate

Cat. No.: B2954844
CAS No.: 899977-14-1
M. Wt: 334.79
InChI Key: NICPPKHJEMPXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C11H11ClN2O4S2 and its molecular weight is 334.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Antimicrobial Agents

Research on compounds structurally related to ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate has been directed towards the development of novel antimicrobial agents. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrated moderate activity against pathogenic bacterial and fungal strains, showcasing the potential of thiadiazole derivatives in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).

Advanced Oxidation Processes for Wastewater Treatment

The degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of environmental science. Research into the organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV highlighted the formation of various transient products, including ethyl acetate extracts. This study contributes to understanding the mechanisms underlying the mineralization of pollutants in water treatment (Sun & Pignatello, 1993).

Anticancer Research

The search for novel anticancer agents has led to the synthesis of ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, showcasing significant antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities in vitro and in laboratory animals. Such studies underscore the therapeutic potential of ethyl acetate derivatives in the development of new anticancer treatments (Gurevich et al., 2020).

Polymorphism in Material Science

In the realm of materials science, the study of polymorphism through desolvation of solvates of a van der Waals host molecule, involving ethyl acetate, provides insights into the structural versatility and stability of molecular crystals. Such research has implications for the design and development of novel materials with specific physical and chemical properties (Bhattacharya & Saha, 2013).

Properties

IUPAC Name

ethyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S2/c1-2-18-10(15)6-19-11-13-8-4-3-7(12)5-9(8)20(16,17)14-11/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPPKHJEMPXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.